N-benzyl-N-tert-butylfuran-2-carboxamide

Description

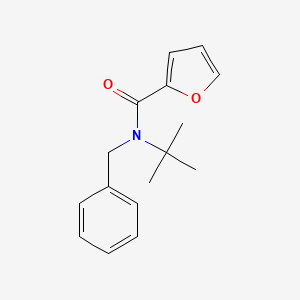

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

N-benzyl-N-tert-butylfuran-2-carboxamide |

InChI |

InChI=1S/C16H19NO2/c1-16(2,3)17(12-13-8-5-4-6-9-13)15(18)14-10-7-11-19-14/h4-11H,12H2,1-3H3 |

InChI Key |

PZAPALPSWIIVMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl N Tert Butylfuran 2 Carboxamide and Analogues

Classical Amidation Strategies for Furan-2-carboxylic Acid Precursors

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. For a precursor like furan-2-carboxylic acid, several classical methods can be employed.

Direct Condensation Reactions with Amine Reagents

Direct condensation involves the reaction of a carboxylic acid with an amine, typically with the removal of water to drive the reaction to completion. While straightforward, this method can be challenging, especially with sterically hindered secondary amines like N-benzyl-tert-butylamine, due to the basicity of the amine leading to the formation of an unreactive carboxylate salt.

To overcome this, various coupling agents and catalysts have been developed. Boronic acid, for instance, has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. This method is noted for its preservation of stereochemical integrity at chiral centers. Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid. For example, furan-2-carboxylic acid can be activated with CDI and then reacted with an amine, such as t-butylcarbazate, to form the corresponding amide.

Table 1: Examples of Direct Amidation of Furan-2-Carboxylic Acid Analogues

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Furan-2-carboxylic acid | t-Butylcarbazate | CDI | THF | 45 °C | 90% | |

| Furan-2-carboxylic acid | 3-Aminobenzoic acid | CDI | THF | 45 °C | 47% |

Utilization of Carboxylic Acid Activation Methods (e.g., Acid Halide Formation)

A more reactive approach involves the conversion of the carboxylic acid to a more electrophilic species, such as an acid chloride. Furan-2-carboxylic acid can be converted to furan-2-carbonyl chloride by refluxing with thionyl chloride. This highly reactive intermediate can then be reacted with a wide range of amines to form the corresponding amides.

This method is effective for reacting with various amines. For instance, furan-2-carbonyl chloride has been successfully reacted with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) to yield N-(4-bromophenyl)furan-2-carboxamide in excellent yield. This highlights the utility of this method for forming amide bonds with aniline (B41778) derivatives.

Table 2: Amide Synthesis via Furan-2-carbonyl Chloride

| Amine | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Triethylamine | Dichloromethane (B109758) | Room Temp | 94% |

Specialized Approaches to N-tert-butyl Amide Formation

The introduction of a bulky tert-butyl group on the amide nitrogen presents a synthetic challenge due to steric hindrance. Specialized methods have been developed to address this.

Ritter Reaction Pathways Involving Nitriles and Di-tert-butyl Dicarbonate (B1257347)

The Ritter reaction is a classic method for the synthesis of N-alkyl amides, particularly N-tert-butyl amides. The reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or a tertiary alcohol in the presence of a strong acid. The resulting nitrilium ion is then hydrolyzed to form the amide.

A modification of this reaction utilizes di-tert-butyl dicarbonate as the source of the tert-butyl cation, catalyzed by copper(II) triflate (Cu(OTf)₂). This method has been successfully applied to a range of nitriles, including furyl nitriles, to produce N-tert-butyl amides in excellent yields under solvent-free conditions at room temperature.

Table 3: Synthesis of N-tert-butyl Amides via Ritter-type Reaction

| Nitrile | tert-Butyl Source | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Furyl nitriles | Di-tert-butyl dicarbonate | Cu(OTf)₂ | Room Temp, Solvent-free | Excellent |

Oxidative Amidation Protocols

Oxidative amidation provides an alternative route to amides, often starting from aldehydes. Copper-catalyzed oxidative amidation of aldehydes with amine salts, using an oxidant like tert-butyl hydroperoxide (TBHP), can produce primary, secondary, and even tertiary amides. This method is operationally straightforward and tolerates a variety of functional groups. For the synthesis of a tertiary amide, elevated temperatures may be required to achieve good yields. While not specifically documented for 2-furaldehyde with N-benzyl-tert-butylamine, this protocol presents a plausible synthetic pathway.

Another approach involves the oxidative coupling of aldehydes with tertiary amines, catalyzed by n-butylammonium iodide (nBu₄NI), to form tertiary amides.

Table 4: Examples of Oxidative Amidation Reactions

| Aldehyde | Amine Source | Catalyst | Oxidant | Key Conditions | Reference |

|---|---|---|---|---|---|

| Various aldehydes | Amine hydrochloride salts | CuSO₄·5H₂O or Cu₂O | TBHP | Acetonitrile (B52724), CaCO₃ |

Rearrangement Reactions (e.g., Oxaziridine to Amide)

Rearrangement reactions offer another avenue for amide synthesis. A notable example is the rearrangement of oxaziridines to amides. This transformation can be promoted photochemically or through the use of transition metal catalysts. The synthesis of amides through this route involves the initial oxidation of an imine to an oxaziridine, which then undergoes rearrangement.

In the context of furan-containing compounds, the oxidative rearrangement of furan-2-carboximidamides has been shown to produce N¹-acyl-N¹-(2-furyl)ureas via a carbodiimide (B86325) intermediate. While not a direct synthesis of a simple amide, this demonstrates that rearrangement pathways involving furan (B31954) precursors can lead to related structures. A visible-light-mediated photoredox catalysis has also been developed for the selective rearrangement of oxaziridines to amides, highlighting a green chemistry approach.

Strategies for N-benzyl Moiety Incorporation

The introduction of the N-benzyl group onto the amide nitrogen is a critical step in the synthesis of the target compound. Methodologies range from biocatalytic processes to traditional chemical alkylations.

Enzymatic Routes for N-benzyl Carboxamide Synthesis via Deformylase Reverse Reaction

A novel and environmentally benign approach to forming N-benzyl carboxamides utilizes the reverse reaction of N-substituted formamide (B127407) deformylase. asm.orgnih.gov This enzyme typically catalyzes the hydrolysis of N-substituted formamides into their corresponding amine and formate. asm.orgnih.gov However, researchers discovered that under conditions of high substrate concentration, the enzyme can catalyze the reverse reaction, synthesizing N-benzylformamide (NBFA) from benzylamine (B48309) and formate. asm.orgnih.govresearchgate.net

The mechanism for this enzymatic reverse reaction is believed to be an ordered bi-bi (two-substrate, two-product) process. nih.govresearchgate.net Formate is the first substrate to bind to the enzyme's active site, followed by benzylamine. After the catalytic formation of the amide bond, the product, N-benzylformamide, is released. nih.govresearchgate.net

Significantly, the enzyme's substrate specificity is not limited to formate. Studies have shown that other short-chain carboxylic acids can also serve as substrates, leading to the formation of different N-benzyl carboxamides. asm.orgnih.govresearchgate.net This discovery opens up a potential enzymatic pathway for synthesizing a variety of N-benzyl amides. asm.org

Table 1: Substrate Specificity of N-substituted Formamide Deformylase in Reverse Reaction

| Acid Substrate | Amine Substrate | Product |

|---|---|---|

| Formate | Benzylamine | N-benzylformamide |

| Acetate (B1210297) | Benzylamine | N-benzylacetamide |

This table illustrates the capability of the deformylase enzyme to synthesize various N-benzyl carboxamides by varying the acid substrate. asm.orgnih.gov

Alkylation of Amide Nitrogen with Benzylating Agents

A more conventional method for incorporating the benzyl (B1604629) group is the N-alkylation of a pre-formed amide with a suitable benzylating agent. rsc.org This approach is a cornerstone of synthetic organic chemistry for creating N-substituted amides. nih.gov

One prominent strategy involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where an alcohol, such as benzyl alcohol, serves as the alkylating agent. researchgate.net In this process, a catalyst, often a transition metal complex, temporarily oxidizes the alcohol to an aldehyde. The amide then condenses with the aldehyde to form a hemiaminal or enamine intermediate, which is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated amide and water as the sole byproduct. nih.gov Various catalytic systems, including those based on nickel and cobalt, have been developed for this transformation. nih.govresearchgate.net

For instance, a Nickel/SiO2–Al2O3 catalyst has been shown to be effective for the N-alkylation of various amides with benzyl alcohol, often proceeding in excellent yields under neat (solvent-free) conditions. researchgate.net Similarly, cobalt nanoparticle-based catalysts have been developed for the N-alkylation of both aromatic and aliphatic primary amides with alcohols, demonstrating good to excellent activity and selectivity. nih.gov

Advanced Catalytic Approaches to Furan-2-carboxamide Synthesis

The construction of the furan-2-carboxamide scaffold itself can be achieved through modern catalytic methods, which offer high efficiency and selectivity.

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis provides powerful tools for forming the key bonds in furan-2-carboxamide derivatives, including the arylation of the furan ring and the formation of the amide bond.

Palladium-catalyzed direct arylation via C-H bond activation has emerged as a highly effective method for creating carbon-carbon bonds between aromatic systems. rsc.org This strategy is particularly useful for modifying heterocyclic scaffolds like furan. In the context of furan, which has multiple C-H bonds, controlling the regioselectivity of the arylation is crucial. rsc.org

Research has demonstrated that the arylation of 2-substituted furans can be directed with high selectivity to the C-5 position. researchgate.net This regioselectivity is influenced by factors such as the choice of palladium catalyst, ligands, base, and reaction conditions. rsc.org For example, palladium acetate combined with specific bases has been used to efficiently catalyze the direct 5-arylation of furans bearing various functional groups at the C-2 position. researchgate.net This C-H activation strategy avoids the need for pre-functionalizing the furan ring (e.g., through halogenation), making the synthetic route more atom-economical and efficient. rsc.orgresearchgate.net The reaction typically proceeds by the coupling of the furan substrate with an aryl halide or a diaryliodonium salt. researchgate.netnih.gov

Table 2: Examples of Palladium-Catalyzed C-5 Arylation of 2-Substituted Furans

| Furan Substrate | Arylating Agent | Catalyst System | Regioselectivity |

|---|---|---|---|

| 2-fused triazole substituted furan | Aryl iodide | Pd(OAc)2 / Base | C-5 selective |

This table summarizes findings on the regioselective C-5 arylation of furan derivatives using different palladium catalytic systems. researchgate.net

Copper-catalyzed reactions represent another important class of transformations in the synthesis of amides. While palladium is well-known for cross-coupling, copper catalysis offers a cost-effective and powerful alternative for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, has been modernized to become a versatile method for synthesizing aryl amides under milder conditions than originally required.

In the context of synthesizing furan-2-carboxamides, a copper-catalyzed approach could involve the coupling of a furan-2-carboxylic acid derivative with an amine. Modern copper catalysis can facilitate this transformation, often requiring a suitable ligand to stabilize the copper catalyst and promote the reaction. For example, copper(I) salts in combination with various ligands can effectively catalyze the coupling of carboxylic acids and amines.

Furthermore, copper catalysts like copper(II) triflate (Cu(OTf)2) have been shown to be highly efficient in catalyzing Ritter-type reactions between nitriles (such as 2-cyanofuran) and a tert-butyl source to produce N-tert-butyl amides under mild, solvent-free conditions. researchgate.net This demonstrates the utility of copper in forming the specific N-tert-butyl amide moiety present in the target compound. researchgate.net

Other Metal-Catalyzed C-C and C-N Bond Formations

The construction of the amide bond in N-benzyl-N-tert-butylfuran-2-carboxamide can be efficiently achieved through metal-catalyzed cross-coupling reactions. These methods offer a powerful alternative to traditional amide synthesis, often proceeding under milder conditions with higher functional group tolerance. Catalysts based on copper, palladium, rhodium, and gold have been extensively utilized for the synthesis of furan derivatives and the formation of C-N bonds. chim.ithud.ac.uk

For instance, copper-catalyzed coupling reactions are a well-established strategy for furan synthesis and functionalization. hud.ac.uk A relevant approach for the target molecule would involve the coupling of a furan-2-carbonyl derivative with N-benzyl-N-tert-butylamine. While direct examples for this specific product are not prevalent, analogous reactions with various amines and furan precursors are common. For example, a copper(I)-catalyzed [4+1] cycloaddition has been used to generate furan rings, which can subsequently be functionalized. hud.ac.uk Another strategy involves the copper-catalyzed reaction of nitriles with di-tert-butyl dicarbonate to form N-tert-butyl amides, demonstrating the utility of copper catalysts in forming bonds with sterically hindered amines. researchgate.net

Palladium catalysis is another cornerstone of modern C-N bond formation. Palladium(II)-catalyzed decarboxylative olefinations and C-H functionalization reactions have been explored for the synthesis of substituted furans. stanford.eduresearchgate.net More directly applicable is the palladium-catalyzed amidation of carboxylic acids or their derivatives. Research on benzofuran-2-carboxamides has shown that a palladium-catalyzed C-H arylation, followed by a transamidation, can produce a diverse range of amide products. mdpi.com This strategy could be adapted for the furan core, coupling furan-2-carboxylic acid with an activating group, followed by palladium-catalyzed functionalization and subsequent amidation with N-benzyl-N-tert-butylamine.

Rhodium and gold catalysts have also found application in furan synthesis, often through cyclization or addition reactions. hud.ac.uk While less common for direct amidation of furan-2-carboxylic acid, their role in constructing the furan ring itself is noteworthy. hud.ac.uk

Below is a conceptual table illustrating the potential of various metal catalysts in analogous C-N bond forming reactions.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Potential Yield Range |

| Cu(OTf)₂ | Furyl nitrile | Di-tert-butyl dicarbonate | N-tert-butyl furan-2-carboxamide | High researchgate.net |

| Pd(OAc)₂ / Ligand | Furan-2-carboxylic acid derivative | N-benzyl-N-tert-butylamine | This compound | Moderate to High mdpi.com |

| Rhodium complex | Hydroxy enones | Amine | Furan-carboxamide analogue | Varies hud.ac.uk |

Base-Mediated Transformations (e.g., Decarboxylation Amination)

Base-mediated reactions provide a metal-free alternative for the synthesis of amides, often proceeding through different mechanistic pathways. A particularly relevant transformation is decarboxylative amination. This method typically involves the reaction of a carboxylic acid, which is converted into a reactive intermediate that subsequently couples with an amine, releasing carbon dioxide.

While direct decarboxylative amination of furan-2-carboxylic acid with N-benzyl-N-tert-butylamine is not extensively documented, the principles can be drawn from similar transformations. For example, a general method for the synthesis of alkylamines involves the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates, which are readily prepared from alkyl carboxylic acids. acs.orgnih.gov This highlights the feasibility of using a base to promote C-N bond formation following decarboxylation. acs.org

The carboxylation of furoates to produce furan-2,5-dicarboxylic acid (FDCA) using an alkali metal carbonate and CO2 demonstrates the manipulation of carboxylic acid groups on the furan ring under basic conditions. google.comumich.edu A hypothetical route for the synthesis of this compound could involve the activation of furan-2-carboxylic acid under basic conditions to facilitate nucleophilic attack by N-benzyl-N-tert-butylamine.

| Base | Activating Agent | Solvent | Temperature (°C) | Product Type |

| Cs₂CO₃ | None | Chlorobenzene | 85 | Arylamine (analogous) acs.org |

| K₂CO₃ | T3P® | Dioxane | 130 | Dialkylamide (analogous) organic-chemistry.org |

Metal-Free Amidation Reactions

Metal-free amidation reactions are gaining prominence due to their cost-effectiveness and reduced environmental impact. These reactions often rely on the activation of the carboxylic acid using a coupling reagent, followed by reaction with the amine.

A common method for synthesizing furan-2-carboxamides involves the use of activating agents like 1,1'-carbonyldiimidazole (CDI). nih.gov In this approach, furan-2-carboxylic acid is first reacted with CDI to form a reactive acylimidazole intermediate. This intermediate is then treated with the desired amine, in this case, N-benzyl-N-tert-butylamine, to yield the final amide product. This method has been successfully applied to synthesize a variety of furan-2-carboxamides with different linkers and substituents. nih.gov

Another powerful metal-free reagent for amidation is propylphosphonic anhydride (B1165640) (T3P®). This reagent can promote the direct formation of amides from carboxylic acids and even N,N-dialkylformamides as the amine source. organic-chemistry.org The reaction of furan-2-carboxylic acid with N-benzyl-N-tert-butylamine in the presence of T3P® would be a viable and efficient route to the target compound.

The synthesis of N-substituted 1H-furan-2-carboxamides has also been achieved by reacting furan-2-carbonyl chloride with the corresponding amine in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). researchgate.net This classic method remains a reliable option for amide synthesis.

| Reagent | Base | Solvent | Reaction Conditions |

| 1,1'-Carbonyldiimidazole (CDI) | None | THF | 45 °C |

| Propylphosphonic anhydride (T3P®) | HCl (catalytic) | Dioxane | 130 °C |

| Furan-2-carbonyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and by-product formation. Key parameters to consider include the choice of catalyst, solvent, temperature, and stoichiometry of reagents.

In metal-catalyzed reactions, the choice of ligand for the metal center can significantly influence the reaction's efficiency. For palladium-catalyzed amidations, screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can lead to improved yields. Similarly, the choice of the silver(I) oxidant in oxidative coupling reactions to form related dihydrobenzofuran structures has been shown to be critical, with Ag₂O often being the most efficient. scielo.br

Solvent selection plays a pivotal role. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane and benzene (B151609). scielo.br For metal-free amidations using CDI, tetrahydrofuran (B95107) (THF) is a common choice. nih.gov

Temperature and reaction time are also critical. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate. organic-chemistry.orgresearchgate.net For example, the T3P®-promoted amidation is typically conducted at 130 °C. organic-chemistry.org Optimization studies have shown that reaction times can sometimes be significantly reduced from what is initially reported in the literature without a detrimental effect on yield. scielo.br

The table below summarizes key parameters that can be varied to optimize the synthesis of furan-carboxamide derivatives.

| Parameter | Variation | Effect on Reaction |

| Catalyst Loading | 0.5 mol% to 10 mol% | Affects reaction rate and cost-effectiveness. mdpi.com |

| Solvent Polarity | Non-polar (Toluene) to Polar (Acetonitrile) | Influences solubility, reaction rate, and selectivity. scielo.br |

| Temperature | Room Temperature to Reflux | Impacts reaction kinetics and by-product formation. scielo.br |

| Base Stoichiometry | Catalytic to Stoichiometric | Affects activation of substrates and neutralization of by-products. |

By systematically adjusting these parameters, a robust and high-yielding protocol for the synthesis of this compound can be developed.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for N-benzyl-N-tert-butylfuran-2-carboxamide has been found in the public domain. Such data would be essential for the definitive assignment of proton and carbon environments and for establishing the connectivity of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

A specific FT-IR spectrum and an analysis of the characteristic vibrational modes for this compound are not available in published literature. This analysis would typically identify key functional groups, such as the carbonyl stretch of the amide and vibrations associated with the furan (B31954) and benzyl (B1604629) rings.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Detailed high-resolution mass spectrometry data, which would confirm the exact molecular weight and provide insight into the fragmentation pathways of this compound, has not been documented.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry

There is no evidence of a single-crystal X-ray diffraction study for this compound. Such an analysis would be necessary to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to enantiomers/diastereomers)

The application of chiroptical spectroscopy for the stereochemical assignment of this compound is not applicable . The fundamental prerequisite for a molecule to be studied by chiroptical techniques is the presence of chirality. As this compound is an achiral molecule, it does not exhibit optical activity and therefore cannot be characterized using methods such as circular dichroism.

Due to the achiral nature of this compound, there are no enantiomers or diastereomers to resolve or assign. Therefore, no data tables or detailed research findings related to chiroptical spectroscopy for this specific compound can be provided.

Reaction Mechanisms and Comprehensive Reactivity Studies

Detailed Mechanistic Investigations of Amide Bond Formation Pathways

The formation of the amide bond in N-benzyl-N-tert-butylfuran-2-carboxamide would typically involve the reaction of a furan-2-carboxylic acid derivative with N-benzyl-N-tert-butylamine. Several established methods for amide bond formation exist, each with distinct mechanistic pathways.

Common methods for synthesizing amides include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. For instance, a general synthesis of N-tert-butyl amides has been achieved using copper(II) triflate as a catalyst in the reaction of nitriles with di-tert-butyl dicarbonate (B1257347). researchgate.net While this demonstrates a catalytic approach to forming a tert-butyl amide, the specific catalytic cycle for the formation of this compound has not been investigated.

In a typical coupling reaction, for example using a carbodiimide (B86325) like DCC (dicyclohexylcarbodiimide), the carboxylic acid is activated to form an O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a urea (B33335) byproduct. Catalysts are often employed to facilitate these reactions and improve efficiency.

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and equilibrium positions. Such studies are crucial for optimizing reaction conditions. For example, kinetic studies have been performed on the thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide (B24259) to yield benzylsulfamide, determining the activation energy and reaction model. eurjchem.com However, no such data is available for the formation of this compound. A kinetic analysis would be necessary to understand the factors influencing the rate of amide bond formation, such as reactant concentrations, temperature, and catalyst loading.

Chemical Reactivity of the Furan (B31954) Heterocycle in this compound

The furan ring is an electron-rich aromatic heterocycle, which dictates its characteristic reactivity, primarily towards electrophiles. The presence of the electron-withdrawing carboxamide group at the 2-position would be expected to influence this reactivity.

Furan typically undergoes electrophilic aromatic substitution, such as nitration, halogenation, and Friedel-Crafts reactions, preferentially at the C5 position (alpha to the oxygen and adjacent to the substituent). The electron-withdrawing nature of the N-benzyl-N-tert-butylcarboxamide group would likely deactivate the ring towards electrophilic attack, making reactions more difficult than with unsubstituted furan. The directing effect of the carboxamide group would favor substitution at the C4 and C5 positions.

While less common than electrophilic substitution, furan can undergo nucleophilic reactions under certain conditions, often leading to ring-opening. The specifics of such reactions for this compound are not documented.

Furan can act as a diene in Diels-Alder reactions. The electron-withdrawing substituent at the 2-position would likely decrease the electron density of the furan ring, potentially affecting its reactivity as a diene. The steric hindrance imposed by the bulky N-tert-butyl group could also play a significant role in the feasibility and stereoselectivity of any potential cycloaddition reactions.

Reactivity at the Amide Nitrogen and Carbonyl Moiety

The tertiary amide group in this compound is the central point of its reactivity. The presence of both a benzyl (B1604629) and a sterically demanding tert-butyl group on the nitrogen atom significantly influences the outcomes of reactions at the amide nitrogen and the adjacent carbonyl carbon.

Transamidation Reactions via N-C Cleavage

Transamidation, the exchange of the amine portion of an amide, is a powerful tool in organic synthesis. For tertiary amides, this transformation necessitates the cleavage of a stable nitrogen-carbonyl (N-C) bond. Due to the high stability of the amide bond, this reaction typically requires activation of the amide or the use of a catalyst.

One approach involves the in-situ activation of the amide. For instance, benzofuran-2-carboxamides have been successfully transamidated in a two-step, one-pot procedure where the amide is first treated with di-tert-butyl dicarbonate (Boc₂O) to form an activated N-acyl-Boc-carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine to yield the new amide. mdpi.com This method is particularly effective with cyclic amines like pyrrolidine, piperidine, and morpholine. mdpi.com

Table 1: Examples of Two-Step, One-Pot Transamidation of a Benzofuran (B130515) Carboxamide Data extrapolated from studies on related benzofuran systems. mdpi.com

| Entry | Amine Nucleophile | Reaction Time (Aminolysis) | Yield (%) |

| 1 | Pyrrolidine | 30 min | 86 |

| 2 | Piperidine | 1 h | 94 |

| 3 | Morpholine | 6 h | 97 |

Another strategy involves transition-metal catalysis. Palladium-catalyzed methodologies have been developed for the transamidation of tertiary amides with tertiary amines via C-N bond cleavage. rsc.org These reactions proceed under oxidative conditions, often using a peroxide, to activate the C-N bond of the reacting amine, which then couples with the amide. rsc.org The steric hindrance around the nitrogen in this compound would likely necessitate optimized conditions for such transformations.

Hydrolysis and Degradation Pathways of the Amide Linkage

The amide bond is notoriously stable and resistant to cleavage. Hydrolysis of amides to their constituent carboxylic acid and amine generally requires harsh conditions, such as prolonged heating with strong aqueous acid or base. masterorganicchemistry.comyoutube.com

Tertiary amides, particularly those with bulky substituents like this compound, are among the most difficult to hydrolyze due to steric hindrance, which impedes the approach of nucleophiles (water or hydroxide) to the carbonyl carbon. umich.eduresearchgate.net While acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, and base-catalyzed hydrolysis involves direct nucleophilic attack of hydroxide, both pathways are sterically hindered in this molecule. masterorganicchemistry.com Non-aqueous hydrolysis methods, using reagents like potassium tert-butoxide in wet ether, have shown some success in cleaving sterically hindered tertiary amides. researchgate.net

Degradation of the molecule can occur under more extreme conditions.

Thermal Degradation : At elevated temperatures, polymers containing amide linkages can undergo degradation. mdpi.com For this compound, high temperatures could potentially lead to fragmentation, although the specific pathways are not documented.

Oxidative Degradation : The presence of oxygen, particularly at high temperatures, can lead to oxidative degradation. mdpi.comuliege.beresearchgate.net The furan ring is susceptible to oxidation, and the benzylic position is also a potential site for radical attack. Studies on the thermal and oxidative degradation of monoethanolamine (MEA) in carbon capture systems show complex reaction pathways leading to various degradation products, highlighting the complexities of such processes. researchgate.net

Lithiation Reactions Directed by the Amido Group

The tertiary amide group is a powerful directed metalation group (DMG) in organic synthesis. It can coordinate with an organolithium reagent, such as n-butyllithium or sec-butyllithium, and direct deprotonation to a nearby position, typically the ortho position on an aromatic or heteroaromatic ring. acs.orglookchem.com

In this compound, the amide group is expected to direct lithiation exclusively to the C3 position of the furan ring. The coordination of the lithium atom to the carbonyl oxygen brings the alkyl base into proximity with the C3 proton, facilitating its abstraction over the more distant C5 proton. This method provides a highly regioselective route to 3-substituted furan-2-carboxamides. researchgate.netiust.ac.ir

The resulting 3-lithiofuran species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at this position. This ortho-lithiation strategy is a cornerstone of substituted heterocycle synthesis. acs.orguoc.gr The steric bulk of the N-tert-butyl and N-benzyl groups does not typically interfere with this intramolecularly-directed process. lookchem.com

Table 2: Predicted Products from Directed Lithiation of this compound Based on established reactivity of directed metalation groups on furan rings. researchgate.netiust.ac.ir

| Step 1 | Electrophile (Step 2) | Predicted Product |

| s-BuLi, TMEDA, THF, -78 °C | D₂O | N-benzyl-N-tert-butyl-3-deuteriofuran-2-carboxamide |

| s-BuLi, TMEDA, THF, -78 °C | CH₃I | N-benzyl-N-tert-butyl-3-methylfuran-2-carboxamide |

| s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | N-benzyl-N-tert-butyl-3-(trimethylsilyl)furan-2-carboxamide |

| s-BuLi, TMEDA, THF, -78 °C | I₂ | N-benzyl-N-tert-butyl-3-iodofuran-2-carboxamide |

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

Regioselectivity refers to the preference for a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. wikipedia.org For this compound, these concepts are critical in predicting the outcome of reactions involving the furan ring.

The inherent reactivity of the furan ring, combined with the directing influence of the C2-carboxamide substituent, governs the regioselectivity of many transformations. For instance, in electrophilic aromatic substitution, the electron-donating nature of the furan oxygen typically directs incoming electrophiles to the C5 position. However, the presence of the electron-withdrawing carboxamide group at C2 deactivates the ring and would likely direct incoming electrophiles to the C4 or C5 position, often resulting in mixtures.

In cycloaddition reactions, the furan ring can act as a diene. The Diels-Alder reaction of furan derivatives with dienophiles can produce oxabicyclic adducts. Studies have shown that even electron-poor 2-furoic acid derivatives can participate in these reactions, especially in aqueous media. rsc.org The regioselectivity of such cycloadditions would be influenced by both the electronic nature of the dienophile and the substituents on the furan ring.

Stereoselectivity would become a key consideration if a chiral center is present in the molecule or introduced during a reaction. For example, the reduction of the furan ring can create multiple stereocenters. Stereoselective reductions of chiral 2-furoic acid derivatives have been achieved using chiral auxiliaries attached to the carboxyl group, followed by a Birch reduction. rsc.org While this compound is achiral, transformations that create a chiral center, such as asymmetric additions to the furan ring or the carbonyl group, could be controlled by chiral catalysts or reagents. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene (like the furan double bond), can exhibit both regio- and stereoselectivity, which can be rationalized by the stability of the intermediate biradicals. researchgate.netdntb.gov.ua

Theoretical and Computational Chemistry of N Benzyl N Tert Butylfuran 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. A typical DFT study on a molecule like N-benzyl-N-tert-butylfuran-2-carboxamide would involve optimizing the molecular geometry to find the lowest energy conformation (ground state). This process would yield key energetic data and structural parameters. For similar molecules, DFT calculations have been successfully used to determine stable conformations. scielo.brresearchgate.netscienceopen.comnih.gov

Hypothetical Data Table for DFT Calculations: This table illustrates the type of data that would be generated from DFT calculations. The values are purely illustrative.

| Parameter | Hypothetical Value |

| Method/Basis Set | B3LYP/6-311++G(d,p) |

| Ground State Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N (Amide) Bond Length (Å) | 1.36 |

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. Such high-level calculations would be valuable for benchmarking results from DFT studies and for obtaining precise electronic structure information for this compound, should such research be undertaken.

Molecular Geometry and Conformational Landscape Analysis

The three-dimensional arrangement of atoms and the molecule's flexibility are crucial for its chemical behavior.

A detailed conformational analysis would involve mapping the potential energy surface (PES) of this compound. This is typically achieved by systematically rotating key single bonds (dihedral angles) and calculating the energy at each point. This process would reveal the various stable conformations (isomers) and the energy barriers between them. For a related tertiary amide, DFT calculations predicted the existence of multiple stable conformations, including cis (E) and trans (Z) rotamers around the amide bond. scielo.brresearchgate.netscienceopen.com

From the potential energy surface map, specific torsional angles corresponding to energy minima (stable conformers) and maxima (transition states) can be identified. The energy difference between a minimum and a connecting maximum represents the rotational barrier for that particular bond. These barriers are critical for understanding the dynamic behavior of the molecule, such as the rate of interconversion between different conformers.

Illustrative Data Table for Rotational Barriers: This table shows hypothetical data that would be obtained from a conformational analysis.

| Rotational Bond | Dihedral Angle (°) | Energy Barrier (kcal/mol) |

| Furan-C(O) | 0 | 5.2 |

| C(O)-N | 180 | 18.5 (cis/trans isomerization) |

| N-CH₂(benzyl) | 60 | 3.1 |

| N-C(tert-butyl) | - | - |

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. DFT calculations are commonly used to compute and visualize these orbitals. nih.gov

Hypothetical Data Table for FMO Analysis:

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily localized on the furan (B31954) and benzyl (B1604629) rings |

| LUMO | -1.2 | Primarily localized on the carboxamide group and furan ring |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability |

HOMO-LUMO Energy Gaps and Reactivity Prediction

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and derived reactivity descriptors (e.g., chemical hardness, softness, and electrophilicity index) for this compound are not available in the reviewed literature.

Orbital Symmetry and Reaction Pathways

Information regarding the symmetry of the frontier molecular orbitals and how they govern the pathways of potential reactions (such as pericyclic reactions) involving this compound has not been published.

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

Published MEP surface maps for this compound, which would identify the electrophilic and nucleophilic sites and predict regions for intermolecular interactions, could not be found. Detailed analysis of the charge distribution is unavailable.

Non-Covalent Interaction (NCI) Analysis and Characterization of Intermolecular Forces

NCI analysis, including Reduced Density Gradient (RDG) plots, to visualize and characterize weak intermolecular forces such as van der Waals interactions, hydrogen bonds, or steric repulsions for this compound has not been reported in scientific literature.

Computational Modeling of Reaction Mechanisms and Transition States

There are no available computational studies modeling the specific reaction mechanisms, identifying transition state structures, or calculating activation energies for reactions involving this compound.

Applications in Advanced Organic Synthesis and Material Science

N-benzyl-N-tert-butylfuran-2-carboxamide as a Strategic Building Block

This compound serves as a strategic building block in organic synthesis due to the distinct reactivity of its constituent parts. The furan (B31954) ring is an electron-rich diene that can participate in various cycloaddition reactions and is amenable to electrophilic substitution. The carboxamide linkage provides a stable connection that can also be subjected to a range of chemical transformations. The presence of the sterically demanding tert-butyl group can influence the regioselectivity and stereoselectivity of reactions, while the benzyl (B1604629) group can be readily cleaved or modified.

The strategic importance of this compound lies in its ability to act as a linchpin, allowing for the sequential or convergent assembly of complex molecular architectures. For instance, the furan moiety can be utilized as a masked 1,4-dicarbonyl equivalent, which can be unraveled under specific reaction conditions to reveal further synthetic handles.

Table 1: Key Structural Features and Their Synthetic Potential

| Structural Feature | Potential Synthetic Utility |

| Furan Ring | Dienophile in Diels-Alder reactions, platform for electrophilic aromatic substitution, precursor to 1,4-dicarbonyl compounds. |

| Carboxamide Moiety | Hydrolysis to carboxylic acid, reduction to amine, participation in directed metalation reactions. |

| N-tert-butyl Group | Steric directing group, can influence conformational preferences. |

| N-benzyl Group | Protecting group removable by hydrogenolysis, can be functionalized on the aromatic ring. |

Derivatization for the Construction of Complex Heterocyclic Systems

The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic systems. The furan ring can undergo a variety of transformations to generate different heterocyclic cores. For example, Diels-Alder reactions with various dienophiles can lead to the formation of oxabicyclic systems, which can be further elaborated.

Moreover, the furan ring can be converted into other five- or six-membered heterocycles. For instance, treatment with specific reagents can lead to ring-opening and subsequent recyclization to form pyridazines, pyrazoles, or other nitrogen-containing heterocycles. The carboxamide portion of the molecule can also be a participant in these transformations, leading to fused heterocyclic systems.

Strategies for Diversity-Oriented Synthesis Utilizing the Carboxamide Scaffold

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. The this compound scaffold is well-suited for DOS strategies. nih.govresearchgate.net By systematically varying the substituents on the furan ring, the benzyl group, and by transforming the carboxamide moiety, a vast chemical space can be explored.

One approach involves the functionalization of the furan ring at the C5 position via electrophilic substitution reactions, followed by further modifications. Another strategy could involve the replacement of the benzyl group with a variety of other substituents through N-debenzylation and subsequent N-alkylation or N-arylation. The combination of these modifications can rapidly generate a library of analogs with diverse structural features.

Table 2: Example of a Diversity-Oriented Synthesis Approach

| Scaffold Position | Modification Strategy | Resulting Diversity |

| Furan C5-position | Friedel-Crafts acylation, Vilsmeier-Haack formylation, halogenation | Introduction of various functional groups and substitution patterns. |

| N-benzyl group | Hydrogenolysis followed by N-acylation with diverse carboxylic acids | Variation of the amide side chain. |

| Carboxamide | Reduction to the corresponding amine | Alteration of the core scaffold and introduction of a basic center. |

Functional Group Interconversions and Transformations of the Carboxamide Moiety

The carboxamide functionality in this compound is a robust functional group that can also be subjected to a variety of interconversions. Mild or harsh acidic or basic hydrolysis can yield the corresponding furan-2-carboxylic acid, which is a versatile intermediate for further synthesis.

Reduction of the amide to the corresponding amine, (N-benzyl-N-tert-butyl)(furan-2-yl)methanamine, can be achieved using strong reducing agents like lithium aluminum hydride. This transformation opens up a new set of synthetic possibilities, as the resulting secondary amine can be engaged in a wide range of reactions, including reductive amination, acylation, and arylation.

Integration into Polymeric Materials or Catalytic Systems (if applicable to broader furan/carboxamide chemistry)

While specific research on the integration of this compound into polymers or catalytic systems is limited, the broader chemistry of furans and carboxamides suggests significant potential. Furan-containing monomers can be polymerized through various mechanisms, including ring-opening polymerization and Diels-Alder polymerization, to create novel materials with unique thermal and mechanical properties. mdpi.commdpi.comoled-intermediates.com The furan moiety in the target compound could potentially be incorporated into polymer backbones or as pendant groups.

In the realm of catalysis, furan-based ligands have been employed in various transition-metal-catalyzed reactions. nih.govfrontiersin.org The this compound could be functionalized to incorporate coordinating atoms, thereby creating novel ligands for catalysis. The carboxamide nitrogen or the furan oxygen could act as coordination sites, and the steric bulk of the tert-butyl group could influence the catalytic activity and selectivity.

Rational Design of Novel Compounds Based on its Reactivity Profile

The predictable reactivity of the different components of this compound allows for the rational design of novel compounds with desired properties. For example, in medicinal chemistry, the furan-2-carboxamide scaffold is a known pharmacophore found in a number of biologically active molecules. nih.gov By understanding the structure-activity relationships of related compounds, new derivatives of this compound can be designed to target specific biological pathways.

The reactivity of the furan ring towards electrophiles allows for the introduction of various substituents at the 5-position. This knowledge can be used to systematically probe the steric and electronic requirements of a particular biological target. Similarly, modifications of the N-substituents can be used to fine-tune properties such as solubility, metabolic stability, and target affinity. The rational design of new compounds based on this scaffold holds promise for the discovery of new therapeutic agents and functional materials.

Q & A

Basic Research Question

- H/C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks from benzyl and tert-butyl groups.

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <5 ppm error.

- HPLC-PDA : Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .

How should hygroscopic or air-sensitive intermediates be handled during synthesis?

Basic Research Question

- Storage : Use airtight containers with desiccants (silica gel) under inert gas (N, Ar).

- Reaction setup : Employ Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., tert-butyl group introduction) .

- Monitoring : Track water content via Karl Fischer titration .

What methodologies ensure high purity of the final compound, particularly for biological assays?

Basic Research Question

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC.

- Analytical validation : Combine GC/MS for volatile impurities and LC-MS for non-volatiles.

- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .

How can SHELX programs resolve challenges in X-ray crystallographic refinement of this compound?

Advanced Research Question

- Data collection : Use high-resolution (<1.0 Å) datasets to model disordered tert-butyl groups.

- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters and constraints for rigid benzene/furan rings. Validate with R and check for twinning using PLATON .

How can conflicting data between NMR and mass spectrometry be resolved?

Advanced Research Question

- Contradiction analysis : If NMR suggests purity but MS shows adducts, perform isotopic pattern analysis (e.g., Cl/Cl ratios) to distinguish adducts from impurities.

- Cross-validation : Use DOSY NMR to confirm molecular weight or repeat MS under softer ionization (e.g., ESI vs. MALDI) .

What statistical approaches are recommended for optimizing reaction conditions?

Advanced Research Question

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between variables (catalyst loading, solvent ratio).

- Machine learning : Train models on historical reaction data to predict optimal conditions .

How can computational modeling predict the compound’s reactivity or binding affinity?

Advanced Research Question

- DFT calculations : Gaussian or ORCA software to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using crystal structures from the PDB .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

- Lyophilization : For aqueous-sensitive compounds, lyophilize and store at -80°C.

- Stabilizers : Add antioxidants (BHT, 0.01% w/w) if oxidation is observed via TGA/DSC .

How can crystallographic data be leveraged to explain anomalous biological activity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.